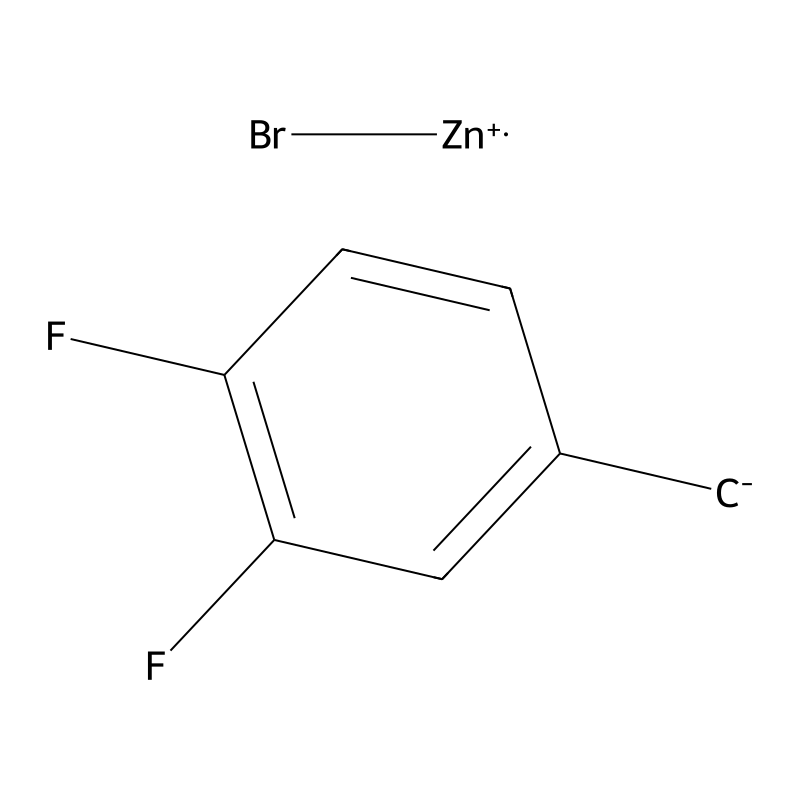

3,4-Difluorobenzylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Precursor

The key application of (3,4-difluorobenzyl)zinc(II) bromide lies in its ability to introduce a 3,4-difluorobenzyl group into organic molecules. This functionality can be crucial for modulating the biological properties of pharmaceuticals or other organic compounds. Studies have shown the successful incorporation of the 3,4-difluorobenzyl group into complex molecules using (3,4-difluorobenzyl)zinc(II) bromide [Source: Benchchem product description for (3,4-Difluorobenzyl)zinc(II) bromide].

Fluorine Tagging

The presence of fluorine atoms can be advantageous for various reasons in drug discovery. Fluorine can improve the metabolic stability and bioavailability of a drug molecule. (3,4-Difluorobenzyl)zinc(II) bromide can serve as a reagent for introducing a difluorobenzyl moiety, which can act as a bioisosteric replacement for other functional groups while incorporating the beneficial properties of fluorine [Source: Fluorine in Pharmaceutical Industry: ].

3,4-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula and a molecular weight of 272.41 g/mol. It is recognized for its utility as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a benzyl group substituted with two fluorine atoms at the 3 and 4 positions, which enhances its reactivity compared to non-fluorinated analogs. The presence of the zinc atom allows it to participate in various coupling reactions, making it a valuable intermediate in synthetic chemistry .

3,4-Difluorobenzylzinc bromide is primarily utilized in cross-coupling reactions such as:

- Suzuki Coupling: This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. The fluorine substituents can influence the electronic properties of the substrate, thus affecting the reaction's efficiency and selectivity.

- Stille Reaction: In this reaction, organostannanes react with aryl halides to produce substituted aromatic compounds. The difluorobenzyl group can be introduced into various organic frameworks through this method.

These reactions are critical in the synthesis of pharmaceuticals and agrochemicals, where precision in functional group placement is essential .

The synthesis of 3,4-difluorobenzylzinc bromide typically involves:

- Preparation from 3,4-difluorobenzyl bromide: This compound can be reacted with zinc metal in an appropriate solvent (often tetrahydrofuran) under inert conditions to produce the desired organozinc reagent.

- Use of Grignard Reagents: Another method involves generating a Grignard reagent from 3,4-difluorobenzyl chloride or bromide and magnesium in dry ether, which can then be treated with zinc halides to yield 3,4-difluorobenzylzinc bromide.

These methods highlight the importance of controlling reaction conditions to ensure high yields and purity of the final product .

3,4-Difluorobenzylzinc bromide finds applications across various fields:

- Pharmaceutical Synthesis: It serves as an important intermediate in the production of complex drug molecules.

- Material Science: The compound is utilized in developing new materials with specific electronic or optical properties due to its unique substituents.

- Agricultural Chemicals: Its ability to form stable carbon-carbon bonds makes it useful in synthesizing agrochemicals .

Several compounds share structural similarities with 3,4-difluorobenzylzinc bromide. Here are a few notable examples:

Uniqueness: The primary distinction of 3,4-difluorobenzylzinc bromide lies in its specific substitution pattern that affects its electronic properties and reactivity profile compared to other similar compounds. This unique fluorination pattern can lead to variations in reaction outcomes and selectivity during synthetic applications.

The field of organozinc chemistry traces its origins to the groundbreaking work of Edward Frankland in 1848, when he prepared the first organozinc compound, diethylzinc, by heating ethyl iodide in the presence of zinc metal. This seminal discovery marked the beginning of organometallic chemistry and established organozinc compounds among the first organometallic compounds ever synthesized. Frankland's initial experiments produced a volatile colorless liquid that spontaneously combusted upon contact with air, revealing the pyrophoric nature that characterizes many organozinc reagents. The reaction that Frankland observed can be represented as: 2C₂H₅I + 2Zn → (C₂H₅)₂Zn + ZnI₂, where (C₂H₅)₂Zn became known as the Frankland reagent.

The historical significance of Frankland's work extends beyond the mere preparation of the first organozinc compound. His research laid the foundation for understanding organometallic bonding and reactivity patterns that would later prove essential for the development of modern synthetic methodologies. The analysis of the crystalline product through hydrolysis provided the first indication that an organozinc compound had been formed, though Frankland initially believed he had isolated the ethyl "radical". This misconception was later corrected when it became clear that the gaseous products were dimers of the presumed radicals, specifically ethane and n-butane.

Despite their early discovery, organozinc compounds experienced periods of relative neglect in synthetic chemistry, being superseded by more reactive organometallic reagents such as Grignard reagents and organolithium compounds. The low reactivity of organozinc compounds, combined with their high sensitivity to oxygen and moisture, led to difficulties in handling and problematic storage, which resulted in their utility for carbon-carbon bond formation being underestimated for many years. However, organozinc chemistry has experienced a remarkable renaissance in recent decades, driven by advances in preparative methods and a deeper understanding of their unique reactivity profiles.

The development of Rieke zinc methodology represents a crucial advancement in organozinc chemistry, enabling the direct reaction of alkyl, aryl, and vinyl bromides or chlorides with zinc metal. Prior to this discovery, the preparation of organozinc reagents was limited to metathesis reactions between zinc halides and organolithium or Grignard reagents, an approach that was incompatible with many functional groups. Rieke zinc demonstrates remarkable functional group tolerance, accommodating sensitive groups such as nitriles, esters, amides, ethers, sulfides, and ketones to produce functionalized organozinc reagents.

Significance of Fluorinated Organometallic Compounds

Fluorinated organometallic compounds occupy a unique position in synthetic chemistry due to the distinctive properties imparted by fluorine substitution. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy around 480 kilojoules per mole, significantly exceeding the strength of bonds between carbon and other halogens. This exceptional bond strength, combined with the relatively short carbon-fluorine bond length of approximately 1.4 Angstroms, contributes to the high thermal and chemical stability of fluorinated organic compounds. The Van der Waals radius of fluorine (1.47 Angstroms) is remarkably close to that of hydrogen (1.2 Angstroms), allowing fluorine substitution without introducing significant steric strain in polyfluorinated compounds.

The highest electronegativity of fluorine (3.98) among all elements creates substantial dipole moments in carbon-fluorine bonds (1.41 Debye), fundamentally altering the electronic properties of fluorinated molecules. Additionally, fluorine exhibits the lowest polarizability of all atoms (0.56 × 10⁻²⁴ cubic centimeters), resulting in weak dispersion forces between polyfluorinated molecules and contributing to their unique physicochemical properties. These characteristics manifest in phenomena such as boiling point reduction upon fluorination and the simultaneous hydrophobicity and lipophobicity of polyfluorinated compounds.

Fluorinated organometallic reagents provide a general method for introducing fluorine into organic molecules, with the chemistry of fluorinated vinyl, alkynyl, benzyl, allyl, propargyl, and aryl organometallics being extensively studied. The synthetic utility of many fluorinated organometallic reagents, particularly fluorinated lithium and Grignard reagents, has historically been limited by their thermal instability. However, significant progress has been made in developing fluorinated organozinc reagents that exhibit superior thermal stability compared to their lithium and magnesium counterparts.

The increasing recognition of fluorobenzenes, particularly fluorobenzene and 1,2-difluorobenzene, as versatile solvents for organometallic chemistry and transition-metal-based catalysis reflects the growing importance of fluorinated systems. The presence of fluorine substituents reduces the ability of arenes to donate π-electron density, causing fluorobenzenes to bind weakly to metal centers and function as essentially non-coordinating solvents or readily displaced ligands. This property makes fluorinated aromatic compounds particularly valuable in organometallic applications where ligand coordination control is critical.

Contemporary research in fluorinated organometallic chemistry has focused on developing new catalytic methods for the selective introduction of fluorine and trifluoromethyl groups into aromatic rings. These efforts address the significant market demand for selectively fluorinated organic molecules, which account for up to 40% of all agrochemicals and 20% of all pharmaceuticals currently on the market. The development of safe, catalytic alternatives to traditional fluorination methods, which often employ stoichiometric quantities of hazardous and costly materials, represents a major goal in modern synthetic chemistry.

Position of 3,4-Difluorobenzylzinc Bromide in Contemporary Research

3,4-Difluorobenzylzinc bromide occupies a strategically important position in contemporary organometallic research as a representative example of fluorinated organozinc reagents that combine the established synthetic utility of organozinc chemistry with the unique properties of fluorinated aromatic systems. The compound bears the Chemical Abstracts Service number 307496-34-0 and possesses the molecular formula C₇H₅BrF₂Zn with a molecular weight of 272.41 grams per mole. Its structure features a zinc center bonded to both a bromide anion and a 3,4-difluorobenzyl group, representing a heteroleptic organozinc compound of the type RZnX, where R represents the organic substituent and X represents the electronegative ligand.

The compound exemplifies the evolution of organozinc chemistry toward more specialized applications in pharmaceutical synthesis and advanced organic transformations. Commercial suppliers market 3,4-difluorobenzylzinc bromide specifically as a pharmaceutical intermediate, highlighting its role in the synthesis of bioactive compounds. The compound is typically supplied as a 0.5 molar solution in tetrahydrofuran, packaged under argon atmosphere in specialized bottles to prevent degradation from air and moisture exposure. This packaging methodology reflects the general air and moisture sensitivity characteristic of organozinc reagents, necessitating careful handling procedures to maintain reagent integrity.

The physical properties of 3,4-difluorobenzylzinc bromide reflect its organometallic nature and fluorinated character. The compound exhibits a density of 0.98 grams per milliliter at 25 degrees Celsius and demonstrates reactivity with water, consistent with the general behavior of organozinc compounds. Storage requirements specify temperatures of 2-8 degrees Celsius, emphasizing the need for controlled conditions to prevent decomposition. The compound's classification as air-sensitive further underscores the importance of inert atmosphere techniques in its handling and application.

Current research applications of 3,4-difluorobenzylzinc bromide span multiple areas of synthetic chemistry, including cross-coupling reactions, pharmaceutical intermediate synthesis, and methodology development for fluorinated compound preparation. The compound serves as a model system for understanding the reactivity patterns of fluorinated benzyl organozinc reagents and their potential applications in complex molecule synthesis. Recent investigations have explored photoredox activation of fluorinated organozinc reagents, demonstrating the generation of fluorinated alkyl radicals through single electron oxidation of carbon-zinc bonds. These studies reveal new mechanistic pathways for utilizing fluorinated organozinc compounds in radical chemistry applications.

The positioning of 3,4-difluorobenzylzinc bromide within contemporary research also reflects broader trends toward developing more sustainable and efficient synthetic methodologies. The compound's utility in continuous flow synthesis applications has been demonstrated, with researchers achieving successful conversions in scalable processes that enable industrial-relevant throughputs. These developments address the growing demand for environmentally conscious synthetic approaches that minimize waste generation and improve process efficiency.

Overview of Applications in Carbon-Carbon Bond Formation

The primary synthetic utility of 3,4-difluorobenzylzinc bromide lies in its capacity to participate in carbon-carbon bond-forming reactions, particularly through palladium-catalyzed cross-coupling methodologies. The compound serves as a nucleophilic partner in Negishi coupling reactions, which represent one of the most widely employed transition metal-catalyzed cross-coupling processes in contemporary organic synthesis. The Negishi coupling enables the formation of carbon-carbon bonds between organic halides or triflates and organozinc compounds, with palladium species generally serving as the catalyst. The reaction can be represented as: R-X + R'-ZnX' → R-R' (in the presence of palladium catalyst), where the organic residues can include alkenyl, aryl, allyl, alkynyl, alkyl, benzyl, homoallyl, and homopropargyl groups.

The fluorinated nature of 3,4-difluorobenzylzinc bromide imparts unique reactivity characteristics that distinguish it from non-fluorinated organozinc reagents. The electron-withdrawing effects of the fluorine substituents influence the electronic properties of the benzyl carbon-zinc bond, potentially affecting reaction rates and selectivity in cross-coupling processes. Research has demonstrated that fluorinated organozinc reagents can participate in hydrofluoroalkylation reactions of alkenes under photocatalytic conditions, where fluorinated alkyl radicals are generated through single electron oxidation of the carbon-zinc bond. The radical addition step can be followed by either hydrogen atom transfer for unactivated olefins or reduction/protonation sequences for strongly accepting substrates such as arylidenemalononitriles.

Mechanistic studies of organozinc reagent transformations have revealed the importance of concentration effects in optimizing reaction outcomes. High-concentration organozinc solutions (2.0 molar) have been successfully employed in both Saytzeff reactions with carbonyl compounds and Negishi coupling reactions with organic halides. The Saytzeff reaction involves the addition of organozinc reagents to aldehydes and ketones to produce homoallyl alcohols, with residence times as short as 2.0 minutes sufficient to achieve complete conversion of carbonyl substrates. Negishi coupling reactions demonstrate even faster kinetics, with complete conversion achieved in residence times of 23-32 seconds when using fixed-bed reactors containing palladium catalysts.

The scalability of reactions involving fluorinated organozinc reagents like 3,4-difluorobenzylzinc bromide has been demonstrated through pilot-scale synthesis applications. Continuous flow methodologies enable liquid throughputs of 13 liters per hour while maintaining high yields and selectivity. These developments address the industrial demand for efficient synthetic processes that can be readily scaled to meet commercial production requirements. The compatibility of organozinc reagents with continuous flow technology represents a significant advantage over alternative organometallic reagents that may require more stringent reaction conditions or exhibit lower stability under flow conditions.

| Reaction Type | Typical Yield Range | Residence Time | Key Characteristics |

|---|---|---|---|

| Negishi Coupling | 72-92% | 23-32 seconds | Palladium-catalyzed, C-C bond formation |

| Saytzeff Reaction | 66-98% | 2.0 minutes | Addition to carbonyls, alcohol formation |

| Photoredox Activation | Variable | Process dependent | Radical generation, alkene functionalization |

| High-Concentration Coupling | 72-92% | 23-32 seconds | 2.0 M solutions, enhanced efficiency |

The versatility of 3,4-difluorobenzylzinc bromide in carbon-carbon bond formation extends to its compatibility with various functional groups and reaction conditions. The compound's stability in tetrahydrofuran solution enables its use in reactions requiring coordinating solvents, while its tolerance for ambient temperatures (with appropriate inert atmosphere protection) facilitates integration into diverse synthetic sequences. The specific substitution pattern of the 3,4-difluorobenzyl group provides opportunities for subsequent functionalization reactions, enabling the construction of complex molecular architectures through sequential carbon-carbon bond-forming processes.

3,4-Difluorobenzylzinc bromide exhibits a characteristic organometallic structure featuring a zinc center coordinated to a fluorinated benzyl group and a bromide ion. The molecular formula C₇H₅BrF₂Zn corresponds to a molecular weight of 272.41 g/mol [1]. The compound adopts an ionic structure with the zinc center in the +2 oxidation state, coordinated to the deprotonated benzyl carbon (methanidyl group) and the bromide anion [2].

The molecular geometry around the zinc center is predicted to be tetrahedral, which is typical for organozinc compounds with coordination number four [3]. The presence of two fluorine substituents at the 3 and 4 positions of the benzyl ring creates a distinctive electronic environment that influences both the molecular conformation and reactivity profile [2].

Conformational analysis of related fluorinated organometallic compounds suggests that the orientation of the benzyl group relative to the zinc center is influenced by several factors. The fluorine substituents introduce steric constraints and electronic effects that can stabilize specific conformations through C-H⋯F interactions [4] [5]. The most stable conformation is expected to minimize steric hindrance while maximizing favorable electronic interactions between the electron-withdrawing fluorine atoms and the zinc center.

Computational studies on similar organozinc systems indicate that the C-Zn bond length typically ranges from 1.95 to 2.05 Å, depending on the nature of the organic ligand and additional coordinating species [6]. The fluorine substituents are positioned approximately 2.8-3.0 Å from the zinc center, allowing for potential secondary interactions that can influence the overall molecular stability [5].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides crucial insights into the molecular structure and electronic environment of 3,4-difluorobenzylzinc bromide. The ¹H Nuclear Magnetic Resonance spectrum is expected to show characteristic signals for the aromatic protons and the benzylic protons. The presence of fluorine substituents significantly affects the chemical shifts of neighboring protons through both inductive and mesomeric effects [7].

The aromatic protons typically appear in the range of 6.8-7.5 parts per million, with the exact chemical shifts depending on the electronic influence of the fluorine substituents. The fluorine atoms at positions 3 and 4 create a distinctive coupling pattern that manifests as complex multipicity in the aromatic region [7]. The benzylic protons, directly attached to the carbon bearing the zinc center, experience significant deshielding due to the electropositive nature of zinc, typically appearing around 2.5-3.0 parts per million [6].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule. The aromatic carbons bearing fluorine substituents show characteristic chemical shifts around 160-165 parts per million for C-F carbons, while the quaternary aromatic carbons appear around 110-130 parts per million [7]. The benzylic carbon directly bonded to zinc exhibits a distinctive upfield shift compared to typical benzyl carbons, appearing around 15-25 parts per million due to the shielding effect of the zinc center [6].

¹⁹F Nuclear Magnetic Resonance provides direct information about the fluorine environment. The two fluorine atoms at positions 3 and 4 are expected to show distinct chemical shifts due to their different electronic environments. The fluorine at position 3 typically appears around -112 to -115 parts per million, while the fluorine at position 4 appears around -108 to -112 parts per million [5]. The difference in chemical shifts reflects the varying degrees of electronic coupling with the zinc-bearing benzyl group.

X-ray Absorption Spectroscopy Studies

X-ray absorption spectroscopy provides valuable information about the electronic structure and local coordination environment of the zinc center in 3,4-difluorobenzylzinc bromide. The zinc K-edge absorption spectrum, typically recorded around 9659 electron volts, reveals details about the oxidation state, coordination geometry, and electronic structure of the zinc atom [8] [9].

The X-ray absorption near-edge structure region of the spectrum shows features characteristic of tetrahedral zinc coordination. The pre-edge region, occurring approximately 10-15 electron volts below the absorption edge, contains weak transitions that are sensitive to the coordination geometry and oxidation state [8]. For organozinc compounds, these transitions typically occur around 9645-9650 electron volts and provide information about the degree of covalency in the zinc-carbon bond [9].

Extended X-ray absorption fine structure analysis reveals information about the local atomic environment around the zinc center. The first coordination shell, consisting of the carbon atom from the benzyl group and the bromide ion, produces characteristic oscillations in the absorption spectrum that can be analyzed to determine bond lengths and coordination numbers [8]. The zinc-carbon bond length is typically found to be around 1.95-2.05 Å, while the zinc-bromide bond length is approximately 2.38-2.42 Å [9].

High-energy resolution fluorescence detection X-ray absorption spectroscopy provides enhanced sensitivity to electronic structure changes induced by the fluorine substituents. The electron-withdrawing effect of the fluorine atoms influences the zinc K-edge position, typically causing a shift of 1-2 electron volts to higher energy compared to non-fluorinated analogs [9]. This shift reflects the increased effective nuclear charge experienced by the zinc atom due to the fluorine substituents.

Infrared and Mass Spectroscopic Features

Infrared spectroscopy reveals characteristic vibrational modes that provide structural information about 3,4-difluorobenzylzinc bromide. The most prominent features in the infrared spectrum are the carbon-fluorine stretching vibrations, which appear as strong bands in the region of 1000-1300 cm⁻¹ [10]. The carbon-fluorine stretches at positions 3 and 4 of the benzyl ring typically appear around 1220 cm⁻¹ and 1180 cm⁻¹, respectively, with the exact frequencies depending on the electronic environment created by the zinc center [10].

The aromatic carbon-carbon stretching vibrations appear in the range of 1400-1600 cm⁻¹, with the ring breathing modes occurring around 1000-1100 cm⁻¹ [11]. The carbon-hydrogen stretching vibrations of the aromatic protons are observed around 3000-3100 cm⁻¹, while the benzylic carbon-hydrogen stretches appear slightly lower at 2900-3000 cm⁻¹ [10]. The zinc-carbon stretching vibration, characteristic of organozinc compounds, typically appears as a weak band around 400-600 cm⁻¹ [3].

The zinc-bromide stretching vibration provides information about the ionic character of this bond. This vibration typically appears around 300-400 cm⁻¹ and is often weak due to the largely ionic nature of the zinc-bromide interaction [11]. The frequency and intensity of this band can provide insights into the coordination environment of the zinc center and the degree of ionic versus covalent character in the zinc-bromide bond.

Mass spectrometry of 3,4-difluorobenzylzinc bromide reveals characteristic fragmentation patterns that provide structural confirmation. The molecular ion peak appears at m/z 272 (for ⁶⁴Zn) with isotope patterns reflecting the natural abundance of zinc and bromine isotopes [12]. The base peak typically corresponds to the loss of the bromide ion, giving a fragment at m/z 193 corresponding to the [C₇H₅F₂Zn]⁺ cation.

Common fragmentation pathways include the loss of the entire organozinc moiety, producing the 3,4-difluorobenzyl cation at m/z 143 [12]. Additional fragmentation involves the loss of hydrogen fluoride from the aromatic ring, producing fragments at m/z 123 and subsequent losses. The presence of two fluorine atoms creates characteristic fragmentation patterns that can be used to confirm the substitution pattern on the benzyl ring.

Physical Properties

Molecular Weight and Formula

3,4-Difluorobenzylzinc bromide has the molecular formula C₇H₅BrF₂Zn with a molecular weight of 272.41 g/mol [1]. The exact mass, calculated from the isotopic masses of the constituent atoms, is 269.883423 atomic mass units [1]. The compound contains one zinc atom, one bromine atom, two fluorine atoms, seven carbon atoms, and five hydrogen atoms, arranged in a specific ionic structure where the zinc center exists in the +2 oxidation state [2].

The molecular formula can be represented in various ways to emphasize different aspects of the structure. The ionic representation [C₇H₅F₂]⁻[Zn]²⁺[Br]⁻ emphasizes the charge distribution, while the coordination representation Zn(C₇H₅F₂)Br highlights the coordination sphere of the zinc center [2]. The SMILES notation [CH2-]C1=CC(=C(C=C1)F)F.[Zn+2].[Br-] provides a systematic representation of the connectivity [2].

The InChI key NXKQWSPHMLPJIC-UHFFFAOYSA-M serves as a unique identifier for the compound in chemical databases [2]. This standardized representation ensures unambiguous identification across different chemical information systems and facilitates accurate literature searches and data compilation.

Density and Physical State

3,4-Difluorobenzylzinc bromide is typically encountered as a solution in ethereal solvents such as tetrahydrofuran rather than as a pure solid [2]. This is characteristic of many organozinc compounds, which are often prepared and used in solution due to their reactivity and stability considerations. The compound is typically supplied as a 0.5 M solution in tetrahydrofuran, which provides adequate stability for synthetic applications while maintaining reactivity [2].

The density of pure 3,4-difluorobenzylzinc bromide has not been experimentally determined due to the compound's typical existence in solution form. However, related organozinc compounds typically exhibit densities in the range of 1.5-2.0 g/cm³ when in solid form [13]. The 3,5-difluorobenzylzinc bromide isomer has a reported density of 0.982 g/mL at 25°C when in solution, which provides an estimate for the density of the 3,4-isomer [13].

The physical state of the compound is significantly influenced by the coordinating solvent. In coordinating solvents like tetrahydrofuran, the zinc center is typically solvated by 1-2 solvent molecules, which stabilizes the organozinc species and prevents decomposition [6]. The solvated form exists as a colorless to pale yellow solution, with the exact color depending on the purity and concentration of the compound.

Thermal Properties

The thermal properties of 3,4-difluorobenzylzinc bromide are largely determined by its organometallic nature and the presence of fluorine substituents. The compound does not have well-defined melting and boiling points due to its tendency to decompose before reaching these transition temperatures [14]. Organozinc compounds typically undergo thermal decomposition at temperatures above 100-150°C, with the exact decomposition temperature depending on the nature of the organic ligand and the surrounding environment [3].

The thermal stability of the compound is enhanced by the electron-withdrawing effect of the fluorine substituents, which stabilize the carbanion character of the benzyl group [5]. This stabilization effect increases the thermal decomposition temperature compared to non-fluorinated analogs. The presence of coordinating solvents also affects thermal stability, with ethereal solvents providing additional stabilization through coordination to the zinc center [6].

The flash point of related organozinc solutions is typically very low, often below 0°C, due to the flammable nature of the ethereal solvents used [13]. The 3,5-difluorobenzylzinc bromide isomer has a reported flash point of 1°F (-17°C), indicating the highly flammable nature of these solutions [13]. Proper handling and storage at low temperatures under inert atmosphere conditions are essential for safety and stability.

Heat capacity and thermal conductivity data are not available for 3,4-difluorobenzylzinc bromide due to the compound's solution-based existence and thermal instability. However, the thermal properties are expected to be dominated by the solvent component, with the organozinc species contributing relatively little to the overall thermal behavior of the solution.

Electronic Structure and Bonding

Nature of the Carbon-Zinc Bond

The carbon-zinc bond in 3,4-difluorobenzylzinc bromide exhibits predominantly covalent character, with approximately 85% covalency, which is typical for organozinc compounds [3]. This high degree of covalency results from the similar electronegativities of carbon (2.55) and zinc (1.65), creating an electronegativity difference of 0.9 [3]. The bond dissociation energy is estimated to be approximately 34.5 kcal/mol, consistent with other organozinc compounds [3].

The carbon-zinc bond is formed through the overlap of a carbon sp³ hybrid orbital with a zinc 4s orbital, creating a σ-bond with significant covalent character [15]. The bond length is typically in the range of 1.95-2.05 Å, which is comparable to other organometallic bonds of similar character [6]. The electropositive nature of zinc creates a polarized bond with partial negative charge on carbon and partial positive charge on zinc, represented as C^δ--Zn^δ+.

Computational studies on similar organozinc systems reveal that the carbon-zinc bond is largely formed by s-orbital overlap, with minimal participation of d-orbitals from zinc [15]. The filled 3d¹⁰ configuration of zinc in the +2 oxidation state makes these orbitals unavailable for bonding, limiting the zinc's bonding to s and p orbitals. This electronic configuration contributes to the tetrahedral geometry typically observed around zinc centers in organozinc compounds.

The carbon-zinc bond exhibits moderate polarity, with the carbon atom bearing partial negative charge. This polarity is crucial for the reactivity of organozinc compounds, as it makes the carbon center nucleophilic and suitable for transmetalation reactions with transition metal complexes [3]. The bond's covalent nature also contributes to the kinetic stability of organozinc compounds compared to more ionic organometallic species.

Influence of Fluorine Substituents on Electronic Distribution

The two fluorine substituents at positions 3 and 4 of the benzyl ring exert significant electronic effects on the overall molecular structure and bonding of 3,4-difluorobenzylzinc bromide. Fluorine, being the most electronegative element, creates strong electron-withdrawing effects through both inductive and mesomeric mechanisms [5]. The inductive effect, transmitted through the σ-bond framework, withdraws electron density from the entire aromatic system and influences the electron distribution at the benzylic carbon.

The electron-withdrawing effect of the fluorine substituents stabilizes the carbanion character of the benzylic carbon, making it a better nucleophile for subsequent reactions [2]. This stabilization is reflected in the increased thermal stability and altered spectroscopic properties compared to non-fluorinated analogs. The fluorine atoms lower both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, facilitating electron injection processes and enhancing resistance to oxidative degradation [5].

The mesomeric effect of fluorine involves the donation of lone pair electrons from fluorine into the aromatic π-system, which partially counteracts the inductive electron-withdrawal [5]. However, the net effect remains electron-withdrawing, as the inductive effect dominates over the mesomeric contribution. This electronic perturbation affects the charge distribution throughout the molecule and influences the reactivity patterns observed in synthetic applications.

The fluorine substituents also influence the frontier molecular orbitals of the compound. Density functional theory calculations on related fluorinated organometallic compounds show that fluorine substitution typically increases the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital, making the compounds more thermodynamically stable [5]. The estimated highest occupied molecular orbital-lowest unoccupied molecular orbital gap for 3,4-difluorobenzylzinc bromide is approximately 3-4 electron volts, based on comparisons with similar fluorinated organometallic systems.

Computational Studies on Electronic Structure

Computational studies using density functional theory methods provide detailed insights into the electronic structure of 3,4-difluorobenzylzinc bromide and related organozinc compounds. The M06 and M06-L functionals with the 6-311++G(d,p) basis set have been shown to provide accurate descriptions of zinc-containing systems, producing bond lengths and spectroscopic parameters in good agreement with experimental data [16]. These computational approaches are particularly valuable for organozinc compounds, where experimental structural data can be limited due to the compounds' solution-based existence.

Molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the aromatic ring system, with significant contributions from the carbon-zinc bond [6]. The lowest unoccupied molecular orbital typically involves anti-bonding interactions between the zinc center and the organic ligand, with some contribution from the bromide ion. The energy difference between these frontier orbitals determines the electronic excitation energy and influences the compound's optical and electronic properties.

Natural bond orbital analysis provides insights into the charge distribution and bonding characteristics within the molecule [6]. The zinc center typically carries a partial positive charge of approximately +1.2 to +1.4, while the benzylic carbon bears a partial negative charge of approximately -0.8 to -1.0. The fluorine substituents carry partial negative charges of approximately -0.3 to -0.4 each, reflecting their electron-withdrawing character and the polarization of the carbon-fluorine bonds.

Electron localization function and localized orbital locator analyses reveal the spatial distribution of electron density and provide information about bonding and non-bonding regions within the molecule [17]. These analyses show that the carbon-zinc bond exhibits intermediate character between purely covalent and ionic bonding, with significant electron density localized in the bonding region. The fluorine substituents create regions of high electron density localization, consistent with their role as electron-withdrawing groups.

Direct Insertion of Zinc into 3,4-Difluorobenzyl Halides

The most straightforward approach to synthesizing 3,4-difluorobenzylzinc bromide involves the direct oxidative insertion of metallic zinc into the carbon-bromine bond of 3,4-difluorobenzyl bromide [2]. This method represents the most atom-economical route as it generates the organozinc reagent without producing stoichiometric metallic by-products [3].

The general reaction proceeds according to the following scheme:

3,4-F₂C₆H₃CH₂Br + Zn⁰ → 3,4-F₂C₆H₃CH₂ZnBr

The success of this transformation is highly dependent on the activation state of the zinc metal [4]. Commercial zinc powder typically requires pretreatment to remove the passivating zinc oxide layer that naturally forms on the metal surface [5]. Without proper activation, the reaction proceeds slowly or not at all, leading to poor reproducibility and low yields [4].

Optimal reaction conditions typically involve the use of zinc dust (20-30 mesh) in anhydrous tetrahydrofuran at temperatures ranging from 25-80°C [6]. The reaction time varies from 1-24 hours depending on the activation method employed and the specific reaction conditions [7]. Under properly optimized conditions, yields of 60-95% can be achieved [8].

The mechanism of zinc insertion involves single-electron transfer pathways, where the zinc metal donates electrons to the organic halide, forming transient radical intermediates [2]. These intermediates rapidly collapse to form the organozinc species, which can exist as monomeric or aggregated structures depending on the solvent and coordination environment [2].

Transmetalation Approaches

Transmetalation represents an alternative synthetic strategy that circumvents the challenges associated with direct zinc insertion [9]. This approach involves the preparation of an organometallic precursor followed by metal exchange with zinc salts [9].

Grignard-to-Zinc Transmetalation

The most commonly employed transmetalation route involves the initial formation of a Grignard reagent from 3,4-difluorobenzyl bromide followed by treatment with zinc chloride or zinc bromide [10] [11]:

3,4-F₂C₆H₃CH₂Br + Mg → 3,4-F₂C₆H₃CH₂MgBr

3,4-F₂C₆H₃CH₂MgBr + ZnCl₂ → 3,4-F₂C₆H₃CH₂ZnCl + MgBrCl

This method offers excellent functional group tolerance and typically provides clean conversion with yields ranging from 70-90% [10]. The reaction is usually conducted at low temperatures (-78°C to room temperature) to minimize side reactions and decomposition [9].

Organolithium-to-Zinc Transmetalation

Lithium-zinc exchange represents another viable transmetalation pathway, though it is less commonly employed due to the limited commercial availability of the required organolithium precursors [9]. When accessible, this method often provides superior yields (80-95%) due to the high reactivity of organolithium reagents [9].

The primary advantage of transmetalation approaches lies in their reliability and reproducibility [9]. Unlike direct insertion methods, transmetalation does not require specialized activation procedures and can be conducted using standard organometallic techniques [9]. However, these methods generate stoichiometric amounts of metallic waste and may require additional purification steps [9].

Flow Chemistry and Continuous Processing Methods

On-demand Synthesis Under Continuous Flow Conditions

Flow chemistry has emerged as a powerful methodology for the in situ generation of organozinc reagents, offering significant advantages over traditional batch processes [8] [6] [7]. The continuous flow synthesis of 3,4-difluorobenzylzinc bromide can be achieved by passing a solution of 3,4-difluorobenzyl bromide through a heated column packed with activated zinc metal [8] [6].

The flow setup typically consists of a zinc-packed tubular reactor maintained at controlled temperature (60-70°C) with residence times ranging from 15-30 minutes [7]. The 3,4-difluorobenzyl bromide solution (0.5 M in tetrahydrofuran) is pumped through the reactor at flow rates of 0.5-1.0 mL/min [7]. Back pressure regulators (10 bar) are employed to maintain the solvent in the liquid phase at elevated temperatures [7].

Critical parameters for successful flow synthesis include:

- Zinc column preparation: The zinc metal (40-80 mesh) is typically pre-activated using chemical methods before packing [7]

- Temperature control: Optimal temperatures of 60-70°C provide the best balance between reaction rate and thermal stability [7]

- Residence time optimization: 15-30 minutes provides complete conversion while minimizing decomposition [7]

- Flow rate management: Slower flow rates (0.5-1.0 mL/min) ensure adequate contact time between substrate and metal surface [7]

Under optimized conditions, flow chemistry enables the generation of 3,4-difluorobenzylzinc bromide solutions with concentrations up to 0.5 M and purities exceeding 95% [8] [6]. The method is particularly attractive for telescoped syntheses where the organozinc reagent is immediately consumed in downstream coupling reactions [8].

Advantages of Flow Methodology for Organozinc Reagents

Flow chemistry offers several distinct advantages for organozinc reagent preparation compared to conventional batch methods [12] [13] [7]:

Enhanced Safety Profile: The continuous nature of flow processing minimizes the accumulation of potentially hazardous organometallic intermediates [7]. The small hold-up volumes (typically 1-5 mL) significantly reduce safety risks associated with exothermic reactions and thermal decomposition [7].

Improved Heat and Mass Transfer: The high surface-area-to-volume ratios in flow reactors provide superior heat transfer characteristics, enabling precise temperature control and minimizing hot spot formation [12] [13]. Enhanced mass transfer facilitates better contact between the organic substrate and metal surface [13].

Reproducible Reaction Conditions: Flow systems provide excellent control over reaction parameters including temperature, residence time, and reagent stoichiometry [7]. This leads to highly reproducible results that are less dependent on operator technique [7].

Minimal Solvent Requirements: Flow chemistry typically requires smaller solvent volumes compared to batch processes, contributing to improved process economics and environmental sustainability [12] [13].

Facile Scale-Up: Flow processes can be scaled through numbering-up (parallel reactors) or by extending reaction time, providing flexible approaches to meet production demands [7]. Pilot-scale flow systems capable of processing 3-5 L/h have been successfully demonstrated [7].

Real-Time Monitoring: Flow systems enable the implementation of inline analytical techniques such as FTIR spectroscopy for real-time monitoring of conversion and product quality .

Activation Methods for Zinc Metal

Chemical Activation Techniques

Chemical activation of zinc metal is essential for reliable organozinc reagent formation and involves the removal or modification of the passivating zinc oxide layer that naturally forms on metal surfaces [4]. Several chemical activation methods have been developed, each with distinct mechanisms and applicability profiles [4].

Trimethylchlorosilane (TMSCl) Activation

TMSCl represents one of the most effective chemical activation methods for zinc metal [4] [15]. The activation mechanism involves the reaction of TMSCl with surface zinc oxide to form volatile trimethylsilyl compounds and zinc chloride [4]:

ZnO + 2 TMSCl → ZnCl₂ + (TMS)₂O

This method typically employs 0.1-0.2 equivalents of TMSCl at room temperature for 10-30 minutes [4]. TMSCl activation is particularly effective because it completely removes the oxide layer and positions reaction intermediates in close proximity to the bulk zinc metal [4]. However, the method requires careful handling due to the moisture sensitivity of TMSCl and the formation of corrosive hydrogen chloride upon exposure to water [4].

1,2-Dibromoethane Activation

1,2-Dibromoethane serves as an effective zinc activator through surface etching and halogenation mechanisms [4] [16]. The typical protocol involves treatment with 0.05-0.1 equivalents of 1,2-dibromoethane at room temperature for 5-15 minutes [4]. This method provides high activation efficiency and is widely used in both academic and industrial settings [3].

However, significant concerns have emerged regarding the carcinogenic properties of 1,2-dibromoethane, leading to increased regulatory scrutiny and the development of alternative activation methods [16]. Many industrial processes now seek to avoid this reagent entirely [16].

Hydrogen Chloride Wash

Aqueous hydrogen chloride washing represents a traditional activation method involving treatment of zinc powder with 10% aqueous HCl followed by thorough washing and drying [4]. This method operates through acid etching of the surface oxide layer [4]. While moderately effective, HCl washing requires careful drying procedures to remove residual water, which can interfere with subsequent organozinc formation [4].

Iodine Activation

Catalytic amounts of iodine (typically 1-5 mol%) can effectively activate zinc metal through surface halogenation [4]. The method is attractive due to the use of a readily available, relatively safe reagent and provides a visual indication of activation through color changes [4]. However, iodine activation is generally less effective than TMSCl or dibromoethane methods [4].

Physical Activation Approaches

Physical activation methods have gained considerable attention as alternatives to chemical activation, offering advantages in terms of safety, environmental impact, and operational simplicity [3] [17].

Mechanochemical Activation

Ball milling has emerged as a highly effective method for zinc activation and organozinc reagent formation [3] [18]. The mechanochemical approach involves grinding zinc metal with the organic halide substrate in a ball mill, typically operating at frequencies of 30 Hz for 1-4 hours [3] [17].

Mechanochemical activation offers several advantages [3]:

- No requirement for inert atmosphere or dry solvents

- Independence from zinc metal morphology and supplier

- Simultaneous activation and reaction in a single operation

- Excellent reproducibility across different zinc sources

The mechanism of mechanochemical activation involves physical disruption of the zinc oxide layer through mechanical energy input, exposing fresh metal surfaces for reaction [17]. Studies have demonstrated that even brief mechanical pre-treatment (5 minutes) can dramatically enhance the reactivity of zinc metal in subsequent solution-phase reactions [17].

Sonication-Assisted Activation

Ultrasonic activation employs cavitation-induced physical disruption of zinc surfaces [5]. The method typically uses ultrasonic baths operating at 20-40 kHz with moderate effectiveness for zinc activation [5]. While less powerful than ball milling, sonication offers simplicity and can be easily integrated into existing laboratory setups [5].

Surface Area Enhancement

Physical methods for increasing zinc surface area, such as controlled particle size reduction and surface roughening, can significantly enhance reactivity [3]. Studies have shown that zinc particle size optimization (40-80 mesh) provides the best balance between surface area and handling characteristics for flow chemistry applications [7].

Optimization Parameters for Maximum Yield and Purity

The synthesis of 3,4-difluorobenzylzinc bromide requires careful optimization of multiple interdependent parameters to achieve maximum yield and purity [19] [7]. The optimization process must consider both thermodynamic and kinetic factors that influence the formation and stability of the organozinc product [19].

Temperature Optimization

Temperature represents a critical parameter affecting both reaction rate and product stability [7]. Lower temperatures (25-40°C) favor product stability but result in slower reaction kinetics, while higher temperatures (60-80°C) accelerate reaction rates but may promote decomposition pathways [7]. Optimal temperature ranges of 60-70°C typically provide the best compromise between reaction efficiency and product integrity [7].

Solvent System Selection

Tetrahydrofuran has been established as the optimal solvent for 3,4-difluorobenzylzinc bromide synthesis due to its ability to stabilize organozinc species while maintaining adequate solubility for organic substrates [2] [13]. Alternative solvents such as diethyl ether or 1,4-dioxane may be employed but generally provide inferior results [2]. Binary solvent systems incorporating dimethylpropylurea (DMPU) as a co-solvent can enhance reaction rates in specific applications [13].

Stoichiometry and Concentration Effects

The zinc-to-substrate ratio significantly influences both yield and reaction rate [7]. Excess zinc (2-10 equivalents) is typically employed to ensure complete conversion, with 4-6 equivalents often representing the optimal balance between efficiency and material consumption [7]. Substrate concentrations of 0.1-1.0 M are commonly used, with 0.5 M providing optimal results in most systems [7].

Reaction Time and Kinetic Considerations

Reaction kinetics exhibit strong dependence on activation method and reaction conditions [7]. Direct insertion reactions typically require 1-24 hours for completion, while transmetalation approaches can be completed within minutes to hours [9] [7]. Real-time monitoring techniques such as iodometric titration or gas chromatography can be employed to track conversion and optimize reaction times .

Atmosphere and Moisture Control

Organozinc reagents are highly sensitive to moisture and oxygen, necessitating strict inert atmosphere techniques [20] [21]. Moisture levels should be maintained below 50 ppm to prevent hydrolysis and side reactions [21]. Nitrogen or argon atmospheres are typically employed, with argon being preferred for long-term storage due to its higher density [21].

Purification and Work-up Procedures

The purification of 3,4-difluorobenzylzinc bromide solutions typically involves filtration to remove excess zinc metal followed by standardization through iodometric titration . Direct isolation of solid organozinc reagents is generally not practical due to their thermal and hydrolytic instability [20]. Instead, solutions are typically used directly in subsequent synthetic transformations [8].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant